![molecular formula C16H18N2O4S B2434030 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one CAS No. 1789027-06-0](/img/structure/B2434030.png)
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one is a complex organic compound that features a piperazine ring substituted with an acetylbenzenesulfonyl group and a but-2-yn-1-one moiety
Preparation Methods
The synthesis of 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Acetylbenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using acetylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the But-2-yn-1-one Moiety: The final step involves the coupling of the sulfonylated piperazine with but-2-yn-1-one using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow techniques.
Chemical Reactions Analysis
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound’s unique structural properties make it useful in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylbenzenesulfonyl group can interact with active sites of enzymes, inhibiting their activity. The piperazine ring may facilitate binding to receptor sites, modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one can be compared with other piperazine derivatives, such as:
1-(4-Benzylpiperazin-1-yl)but-2-yn-1-one: Similar structure but with a benzyl group instead of the acetylbenzenesulfonyl group, leading to different biological activities.
1-(4-Methylpiperazin-1-yl)but-2-yn-1-one: The presence of a methyl group instead of the acetylbenzenesulfonyl group results in different chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-acetylphenyl)sulfonylpiperazin-1-yl]but-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-4-16(20)17-9-11-18(12-10-17)23(21,22)15-7-5-14(6-8-15)13(2)19/h5-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTMYFIIOIGYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

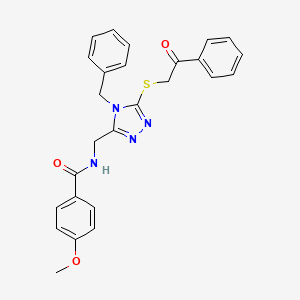
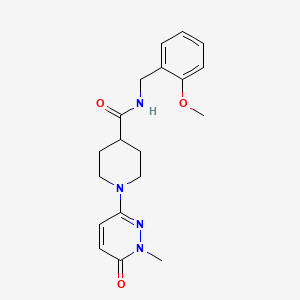
![2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B2433953.png)
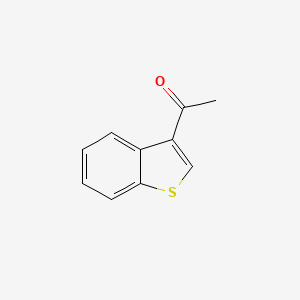
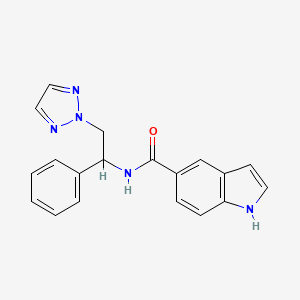
![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)butanamide](/img/structure/B2433958.png)
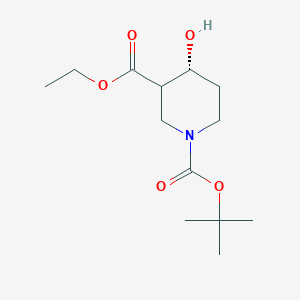
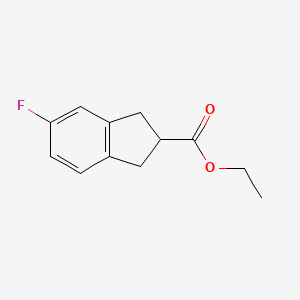

![5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2433964.png)
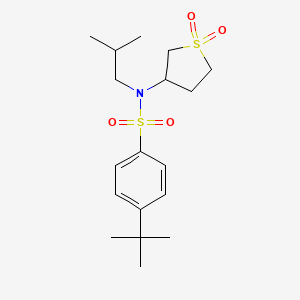
![N-(4-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2433968.png)

